(R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid (R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 132696-46-9
VCID: VC21537205
InChI: InChI=1S/C12H15NO4/c1-9(11(14)15)7-13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m1/s1
SMILES: CC(CNC(=O)OCC1=CC=CC=C1)C(=O)O
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol

(R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid

CAS No.: 132696-46-9

VCID: VC21537205

Molecular Formula: C12H15NO4

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid - 132696-46-9

Description

(R)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.26 g/mol . It is a derivative of amino acids, featuring a benzyloxycarbonyl group attached to an amino group on a propanoic acid backbone. This compound is primarily used in biochemical research due to its structural similarity to amino acids, which allows it to participate in various biological processes.

Chemical Synthesis

The synthesis of (R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid typically involves the introduction of a benzyloxycarbonyl group to an amino acid derivative. This process often requires careful control of reaction conditions to maintain the desired stereochemistry.

Biological Activities

This compound exhibits biological activities characteristic of amino acid derivatives. It has been studied for its potential role in enzyme inhibition and as a substrate in peptide synthesis. Its structural features allow it to interact with biological systems similarly to natural amino acids, making it a valuable tool in biochemical research.

Chemical Reactions

(R)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid can participate in various organic synthesis reactions, including peptide coupling reactions. The benzyloxycarbonyl group can be easily removed under mild conditions, making it a versatile intermediate in the synthesis of peptides and other biologically active compounds.

Comparison with Similar Compounds

Compound NameStructural FeaturesUniqueness
(R)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acidFeatures a benzyloxycarbonyl group and a methyl group on the second carbonCombines hydrophobic and hydrophilic properties
2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoic acidLacks methyl substitution at the second carbon, additional hydroxyl groupMore hydrophilic due to the extra hydroxyl group
(R)-2-amino-3-(benzyloxy)propanoic acidSimilar backbone but lacks hydroxyl substitutionLess polar than compounds with hydroxyl groups
Benzyl 2-amino-3-(benzyloxy)propanoateLacks hydroxyl groupMore lipophilic due to absence of polar functional groups

Safety and Handling

Handling (R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid requires attention to safety precautions. It is classified with hazard phrases such as H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Proper protective equipment and ventilation are recommended when handling this compound.

Research Findings and Future Directions

Research on (R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid focuses on its interactions with enzymes and receptors. Its structural resemblance to natural amino acids allows it to participate in enzyme-substrate interactions, providing insights into enzyme mechanisms and potential inhibition pathways. Future studies may explore its binding affinities and effects on biological systems, contributing to our understanding of amino acid derivatives in pharmacology.

CAS No. 132696-46-9
Product Name (R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid
Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
IUPAC Name (2R)-2-methyl-3-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C12H15NO4/c1-9(11(14)15)7-13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m1/s1
Standard InChIKey YDSJUQJHDFBDSZ-SECBINFHSA-N
Isomeric SMILES C[C@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O
SMILES CC(CNC(=O)OCC1=CC=CC=C1)C(=O)O
Canonical SMILES CC(CNC(=O)OCC1=CC=CC=C1)C(=O)O
Synonyms 132696-46-9;(R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoicacid;CBZ-R-3-AMINOISOBUTYRICACID;Cbz-R-3-Aminoisobutyricacid;SCHEMBL6044097;CTK8B7903;MolPort-023-330-942;ZINC1734298;5999AA;ANW-58902;(R)-3-(N-Cbz-amino)isobutyricacid;AJ-31309;AK-57905;KB-209980;TC-147647
PubChem Compound 22865768
Last Modified Aug 15 2023

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